molecular formula C12H12O2 B12433182 Ethyl 3-(prop-2-yn-1-yl)benzoate

Ethyl 3-(prop-2-yn-1-yl)benzoate

Cat. No.: B12433182
M. Wt: 188.22 g/mol
InChI Key: MHJOVPINTRFVDJ-UHFFFAOYSA-N
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Description

Ethyl 3-(prop-2-yn-1-yl)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and propargyl alcohol. This compound is known for its unique chemical structure, which includes a benzene ring substituted with an ethyl ester group and a prop-2-yn-1-yl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(prop-2-yn-1-yl)benzoate typically involves the esterification of benzoic acid with propargyl alcohol. One common method involves the use of benzoyl chloride and propargyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to proceed at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(prop-2-yn-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(prop-2-yn-1-yl)benzoate involves its interaction with various molecular targets. The propargyl group can act as a reactive site for further chemical modifications. The ester group can undergo hydrolysis to release benzoic acid and propargyl alcohol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl benzoate: Similar structure but lacks the ethyl group.

    Propargyl benzoate: Another name for prop-2-yn-1-yl benzoate.

    Ethyl benzoate: Lacks the propargyl group.

Uniqueness

Ethyl 3-(prop-2-yn-1-yl)benzoate is unique due to the presence of both the ethyl ester and propargyl groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 3-prop-2-ynylbenzoate

InChI

InChI=1S/C12H12O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h1,5,7-9H,4,6H2,2H3

InChI Key

MHJOVPINTRFVDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC#C

Origin of Product

United States

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